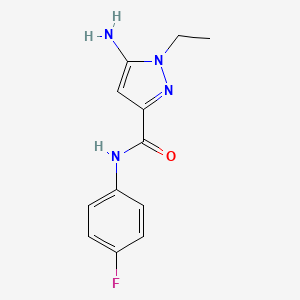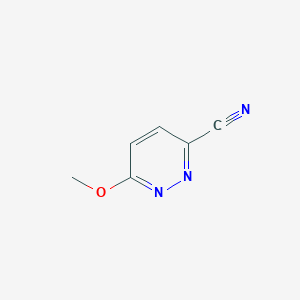
6-Methoxypyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyridazine-3-carbonitrile is a chemical compound with the CAS Number: 72082-10-1 . It has a molecular weight of 135.13 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3 . The key for this InChI code is CGVYFDLCHLWJSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.12 . Its molecular formula is C6H5N3O . The compound is typically in powder form . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Chemical Transformations and Synthesis
6-Methoxypyridazine-3-carbonitrile derivatives have been utilized in chemical transformations to create a variety of heterocyclic systems. For instance, the reactivity of related compounds has been explored towards nucleophilic reagents, leading to the unexpected formation of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives, among others. These chemical transformations have broadened the scope of heterocyclic chemistry, providing new pathways for the synthesis of complex molecules with potential applications in drug discovery and materials science (Ibrahim & El-Gohary, 2016).
Antiproliferative Effects
Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines, including liver, prostate, and breast cancer cells. This suggests their potential as candidates for anticancer drugs. The structure-activity relationship studies of these derivatives have helped in understanding the molecular basis of their cytotoxicity, paving the way for the design of more potent anticancer agents (Al‐Refai et al., 2019).
Microbiological Activity
Certain derivatives of this compound have exhibited noticeable bacteriostatic or tuberculostatic activity. This highlights their potential in the development of new antimicrobial agents. The synthesis of these compounds and their microbiological activity assessment contribute to the ongoing search for new treatments against bacterial infections and tuberculosis (Miszke et al., 2008).
Material Science Applications
In the realm of materials science, this compound derivatives have been investigated for their optical properties. These studies are crucial for the development of new materials with specific optical characteristics, useful in technologies such as optical sensors, photovoltaics, and light-emitting diodes. For example, the nonlinear optical properties of certain derivatives have been measured, revealing their potential in the design of optical devices (Khanzadeh et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-methoxypyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYFDLCHLWJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

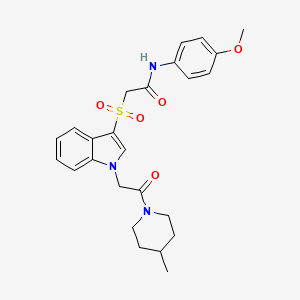
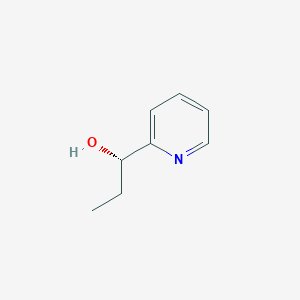
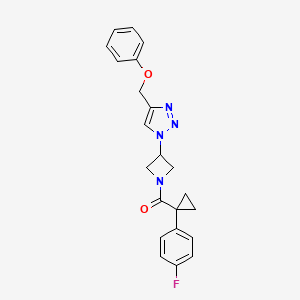
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

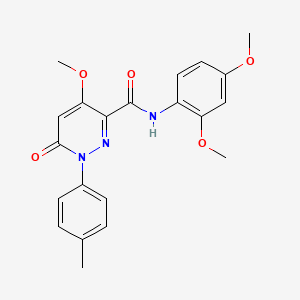
![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)
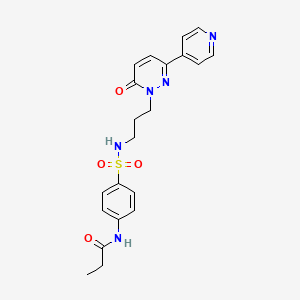
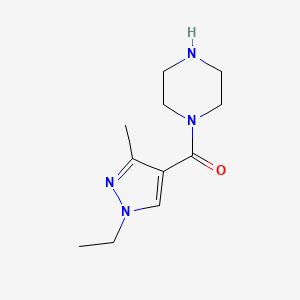

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
